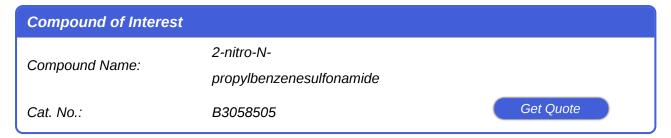


A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-nitro-N-propylbenzenesulfonamide**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values and characteristic ranges derived from analogous compounds and foundational spectroscopic principles. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate experimental replication and data interpretation.

Molecular Structure

 $Chemical\ Name:\ \textbf{2-nitro-N-propylbenzenesulfonamide}\ \ Molecular\ \ Formula:\ C_9H_{12}N_2O_4S[\textbf{1}]$

Molecular Weight: 244.27 g/mol [1] CAS Number: 89840-63-1[1]

Structure:

Chemical structure of 2-nitro-N-propylbenzenesulfonamide

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **2-nitro-N-propylbenzenesulfonamide**. These values are based on data from structurally similar



compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 7.6	m	4H	Aromatic protons (C ₆ H ₄)
~ 5.0 - 4.8	t	1H	N-H (sulfonamide)
~ 3.0 - 2.9	q	2H	-CH ₂ - (propyl, adjacent to NH)
~ 1.6 - 1.5	sextet	2H	-CH ₂ - (propyl, middle)
~ 0.9	t	3H	-CH₃ (propyl)

Note: The chemical shift of the N-H proton can be broad and its position may vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 148.0	C-NO ₂ (aromatic)
~ 138.0	C-SO ₂ (aromatic)
~ 133.0 - 124.0	Aromatic CH carbons
~ 45.0	-CH ₂ - (propyl, adjacent to NH)
~ 22.0	-CH ₂ - (propyl, middle)
~ 11.0	-CH₃ (propyl)

Table 3: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3350 - 3250	Medium	N-H Stretch	Sulfonamide (- SO₂NH-)
~ 3100 - 3000	Medium-Weak	C-H Stretch	Aromatic
~ 2960 - 2850	Medium	C-H Stretch	Aliphatic (propyl)
~ 1530 - 1510	Strong	Asymmetric N-O Stretch	Nitro (-NO ₂)[2][3]
~ 1350 - 1330	Strong	Symmetric N-O Stretch	Nitro (-NO ₂)[2][3]
~ 1340 - 1310	Strong	Asymmetric S=O Stretch	Sulfonamide (- SO₂NH-)
~ 1170 - 1150	Strong	Symmetric S=O Stretch	Sulfonamide (- SO₂NH-)
~ 860 - 840	Medium	C-N Stretch	Aromatic Nitro Compound

Note: The presence of two strong bands for the nitro group (asymmetric and symmetric stretches) and two strong bands for the sulfonyl group are highly characteristic.[2]

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
244	[M] ⁺ , Molecular Ion
227	[M - OH]+ (from nitro group rearrangement)
186	[M - C3H7N]+ or [M - C3H6]+
156	[M - SO ₂ NHC ₃ H ₇] ⁺
122	[C ₆ H ₄ NO ₂] ⁺
76	[C ₆ H ₄] ⁺



Note: The molecular ion peak is expected at m/z 244. Fragmentation patterns in mass spectrometry provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compound analysis.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[6]

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-nitro-N-propylbenzenesulfonamide.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer with a field strength of 300 MHz or higher for better resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-tonoise ratio, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity

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of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary. [6]

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small, solid sample of 2-nitro-N-propylbenzenesulfonamide directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- · Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.[11]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[9]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[12][13]

- Sample Introduction:
 - Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).



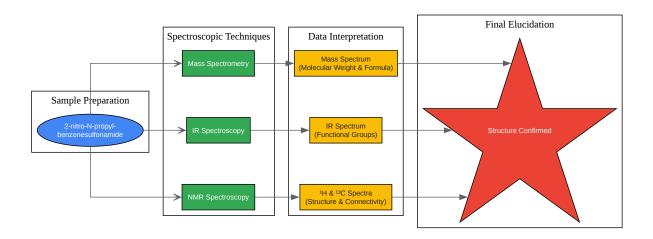
· Ionization:

- Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that causes extensive fragmentation, which is useful for structural elucidation.[4] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preferentially observe the molecular ion.
- Mass Analysis and Detection:
 - The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The detector records the abundance of each ion.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-nitro-N-propylbenzenesulfonamide**.

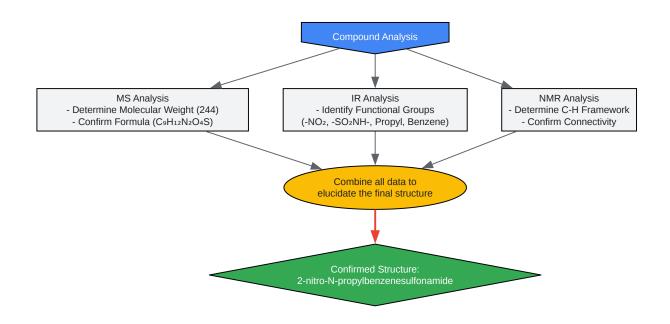




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Caption: General workflow for the spectroscopic characterization of an organic compound.





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Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

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